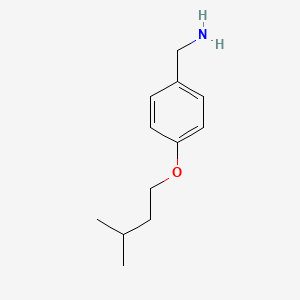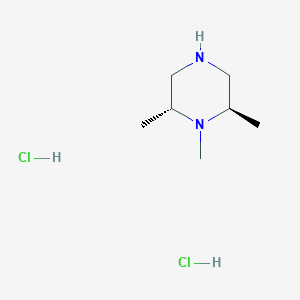
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
Übersicht
Beschreibung
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid is a chemical compound with the molecular formula C8H13N3O3 and a molecular weight of 199.21 g/mol . This compound features an imidazolidinone ring structure, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of both a carboxylic acid group and an imidazolidinone ring makes this compound an interesting subject for various scientific studies .
Vorbereitungsmethoden
The synthesis of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing an amino group and a carbonyl group to form the imidazolidinone ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
Analyse Chemischer Reaktionen
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid has several scientific research applications:
Inhibitor Design: The imidazolidinone ring structure is present in some bioactive molecules, making this compound a potential inhibitor for enzymes or receptors containing this moiety.
Scaffold for Drug Discovery: The combination of a carboxylic acid group and a functionalized imidazolidinone ring suggests potential for this compound to serve as a scaffold for designing new drugs.
Biological Activity Studies: Studies could explore if this compound exhibits any biological activity on its own, potentially antimicrobial, anti-inflammatory, or other properties.
Wirkmechanismus
The mechanism of action of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring structure allows it to bind to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid can be compared with other similar compounds, such as:
2-Imino-3-methyl-5-oxoimidazolidinebutanoic acid: This compound has a similar structure but may differ in its reactivity and biological activity.
N-Alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one: This class of compounds features an indolin-2-one core with a similar imidazolidinone substituent.
Eigenschaften
IUPAC Name |
4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-10-5-6(12)11(8(10)9)4-2-3-7(13)14/h9H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFNOXGEUPBNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=N)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)


![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)
